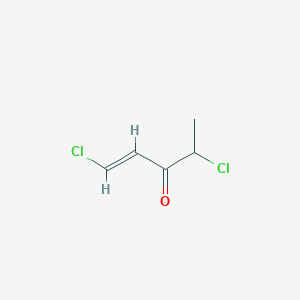
(E)-1,4-dichloropent-1-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,4-dichloropent-1-en-3-one is an organic compound characterized by the presence of two chlorine atoms and a double bond within a five-carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,4-dichloropent-1-en-3-one typically involves the chlorination of pent-1-en-3-one. One common method is the addition of chlorine gas to pent-1-en-3-one under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure the selective formation of the (E)-isomer.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the desired product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
(E)-1,4-dichloropent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated chlorinated compounds.
Substitution: Compounds with various functional groups replacing the chlorine atoms.
科学的研究の応用
(E)-1,4-dichloropent-1-en-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (E)-1,4-dichloropent-1-en-3-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction is facilitated by the electrophilic nature of the carbonyl group and the presence of chlorine atoms, which enhance its reactivity.
類似化合物との比較
Similar Compounds
1,4-dichlorobut-2-ene: Similar structure but lacks the carbonyl group.
1,4-dichloropentane: Saturated analog without the double bond.
1,4-dichlorobut-2-en-1-one: Similar but with a different position of the carbonyl group.
Uniqueness
(E)-1,4-dichloropent-1-en-3-one is unique due to the combination of its double bond, carbonyl group, and chlorine atoms, which confer distinct reactivity and potential for diverse applications. The presence of the (E)-isomer also adds to its specificity in chemical reactions and interactions.
特性
CAS番号 |
15787-80-1 |
|---|---|
分子式 |
C5H6Cl2O |
分子量 |
0 |
同義語 |
1-Penten-3-one, 1,4-dichloro- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















